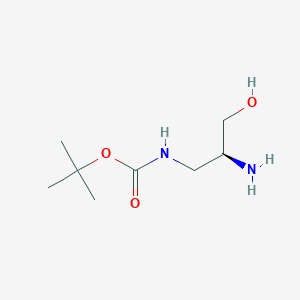

(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate

Descripción general

Descripción

“(S)-tert-Butyl (2-amino-3-hydroxypropyl)carbamate” is a chemical compound that is related to a class of propanol derivatives . It is derived from the natural amino acid serine and is a chiral compound with two diastereomers. It is used in various industries such as pharmaceuticals, cosmetics, and agrochemicals.

Aplicaciones Científicas De Investigación

Photocatalyzed Amination for Chromone Synthesis

A groundbreaking approach involves the photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel pathway for synthesizing 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols, enabling the construction of diverse amino pyrimidines from the resulting 3-aminochromones (Wang et al., 2022).

Advanced Organic Syntheses

The compound has been utilized in the preparation of complex organic molecules, such as the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its versatility in organic synthesis processes including Diels‐Alder reactions and N-alkylation (Padwa et al., 2003).

Facilitating Biologically Active Compounds Synthesis

It serves as an important intermediate in the synthesis of biologically active compounds, exemplified by its use in producing key intermediates for omisertinib (AZD9291), highlighting its significance in pharmaceutical manufacturing. This involves a rapid synthetic method resulting in high yields, emphasizing the compound's utility in streamlined drug development processes (Zhao et al., 2017).

Enantioselective Synthesis of Nucleotides Analogues

The compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its role in the synthesis of nucleotide analogues, which are pivotal in therapeutic and biochemical research (Ober et al., 2004).

Innovation in Polymer and Material Science

In polymer and material science, the compound has been employed to initiate the polymerization of ω-benzyloxycarbonyl-L-lysine-N-carboxyanhydrides, offering a novel method for the preparation of amine-terminated polylactide. This technique is essential for developing advanced materials with specific biological functions, illustrating the compound's contribution to innovative material synthesis (Ju et al., 2011).

CO2 Capture and Environmental Applications

Furthermore, it plays a role in environmental science, as illustrated by its use in the cyclizative atmospheric CO2 fixation process. This application underscores its potential in developing sustainable technologies for carbon capture, highlighting the compound's versatility beyond pharmaceutical and chemical synthesis (Takeda et al., 2012).

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCLLZTTRWASL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)

![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)

![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)